Vincetoxicoside B
Overview
Description
Vincetoxicoside B is a naturally occurring flavonoid glycoside isolated from various plant species, including Polygonum paleaceum Wall. It is known for its antifungal, antioxidant, and hepatoprotective properties . The compound has a molecular formula of C21H20O11 and a molecular weight of 448.38 g/mol .
Scientific Research Applications
Vincetoxicoside B has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Vincetoxicoside B is primarily known for its antifungal activity . .
Mode of Action
It is known to exhibit antifungal properties
Biochemical Pathways
Given its antifungal activity, it can be inferred that it likely interferes with pathways essential for fungal growth and survival .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The primary known result of this compound’s action is its antifungal effect
Action Environment
Like many natural compounds, its activity could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vincetoxicoside B is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or ethanol to extract the compound from plant materials. The extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification through chromatography. The final product is obtained after solvent removal and drying .
Chemical Reactions Analysis
Types of Reactions
Vincetoxicoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted flavonoid derivatives.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its antioxidant and anticancer activities.
Epicatechin: A flavonoid with antioxidant and cardioprotective effects
Uniqueness of Vincetoxicoside B
This compound is unique due to its combination of antifungal, antioxidant, and hepatoprotective properties. Its ability to inhibit hepatitis C virus replication sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHXPNUXTNHJOF-XNFUJFQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944612 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22007-72-3 | |
Record name | Quercetin 7-O-rhamnoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22007-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 7-rhamnoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for Vincetoxicoside B?
A1: this compound has demonstrated synergistic antifungal activity in combination with other flavonoids like quercetin and kaempferol []. It has also been identified as a potential PPARγ partial agonist through computational screening []. Additionally, in silico studies suggest it might interact with proteins involved in the PI3K-Akt signaling pathway, potentially impacting cancer-related processes [].
Q2: What structural features of this compound are important for its antifungal activity?
A2: Research suggests that a free 3-OH group within the flavonoid structure is important for the synergistic antifungal activity observed for this compound when combined with other flavonoids [].
Q3: Has this compound been isolated from any plant sources?
A3: Yes, this compound has been isolated from several plant species. These include Polygonum paleaceum [], Laurus nobilis [], and Incarvillea mairei var. granditlora [].
Q4: What computational methods have been employed to study this compound?
A4: Molecular docking and molecular dynamics (MD) simulations have been used to investigate the binding interactions of this compound with target proteins, particularly PPARγ []. Additionally, descriptor-based drug-likeness analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling have been performed to assess its potential as a drug candidate [].
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